molecular formula C8H6ClN3S B1350661 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine CAS No. 388088-77-5

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

Cat. No.: B1350661
CAS No.: 388088-77-5
M. Wt: 211.67 g/mol
InChI Key: CWWWFWUOEYNACY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is a heterocyclic compound featuring a thiadiazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine typically involves the cyclization of appropriate precursors. One common method starts with 4-chlorobenzoic acid, which undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to yield the desired thiadiazole compound . The reaction conditions often involve refluxing the reaction mixture and using catalysts or reagents such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate for oxidation.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted thiadiazoles.

Scientific Research Applications

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Thiol
  • 4-(4-Bromophenyl)-1,2,3-Thiadiazol-5-Amine

Uniqueness

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

4-(4-chlorophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWFWUOEYNACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381531
Record name 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-77-5
Record name 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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